molecular formula C20H36O5S B14445562 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate CAS No. 75938-47-5

1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate

Cat. No.: B14445562
CAS No.: 75938-47-5
M. Wt: 388.6 g/mol
InChI Key: VVYRUOVPCVTKEM-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate typically involves the esterification of 5-methyl-2-oxo-2,5-dihydrofuran-3-yl with tetradecyl methanesulfonate. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methanesulfonate group.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and ethers.

    Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.

Scientific Research Applications

1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate involves its interaction with cellular components. The compound can form hydrogen bonds with active sites in enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is unique due to its specific structural features, such as the long tetradecyl chain and the methanesulfonate ester group. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

75938-47-5

Molecular Formula

C20H36O5S

Molecular Weight

388.6 g/mol

IUPAC Name

1-(2-methyl-5-oxo-2H-furan-4-yl)tetradecyl methanesulfonate

InChI

InChI=1S/C20H36O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(25-26(3,22)23)18-16-17(2)24-20(18)21/h16-17,19H,4-15H2,1-3H3

InChI Key

VVYRUOVPCVTKEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C1=CC(OC1=O)C)OS(=O)(=O)C

Origin of Product

United States

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